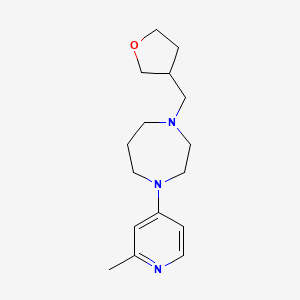![molecular formula C18H23N5O3S B5470548 ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B5470548.png)
ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
The synthesis of ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 4-methyl-2-aminothiazole with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
ETHYL 4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives such as:
Thiazole-4-carboxylic acid: Known for its antimicrobial properties.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Thiazole-5-carboxamide: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for scientific research.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-3-26-17(25)16-13(2)20-18(27-16)21-15(24)12-22-8-10-23(11-9-22)14-6-4-5-7-19-14/h4-7H,3,8-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLGPFKXEUAOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5470466.png)
![1-{1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5470472.png)
![3-(allylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5470479.png)

![1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}piperidin-1-yl)ethanone](/img/structure/B5470517.png)

![4-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate](/img/structure/B5470535.png)
![7-methyl-2-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5470540.png)
![N-cyclopropyl-1'-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5470542.png)
![2-(4-methylphenoxy)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5470553.png)



![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5470573.png)
